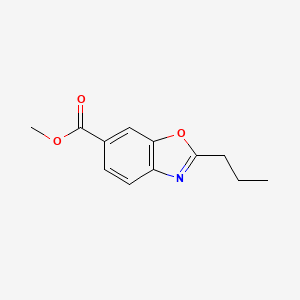

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including Methyl 2-propyl-1,3-benzoxazole-6-carboxylate, have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis , Escherichia coli , Pseudomonas aeruginosa , Klebsiella pneumoniae , Salmonella typhi and fungal strains like Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole compounds have shown promising anticancer activity. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line . Some benzoxazole derivatives have shown almost equal inhibition to the growth of lung, breast, and colon cancer cells .

Anti-inflammatory Effects

Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal Activity

Benzoxazole compounds have demonstrated antifungal activity. For instance, compound 19 (a benzoxazole derivative) was found to be potent against A. niger and compound 1 was effective against C. albicans .

Antioxidant Effects

Benzoxazole derivatives have also been associated with antioxidant effects . This property could be beneficial in the treatment of diseases caused by oxidative stress.

Synthesis of Biological Materials

Benzoxazole derivatives are used as intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis of Dyes

2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . This indicates the potential use of Methyl 2-propyl-1,3-benzoxazole-6-carboxylate in dye synthesis.

HIV-Reverse Transcriptase Inhibitor

2-Methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . This suggests that Methyl 2-propyl-1,3-benzoxazole-6-carboxylate could potentially be used in the development of HIV treatments.

Safety and Hazards

The compound is considered hazardous and has the signal word 'Warning’ . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . .

Mode of Action

Benzoxazole derivatives have been known to interact with various biological targets to exert their effects .

Biochemical Pathways

Benzoxazole derivatives have been known to affect various biochemical pathways, contributing to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzoxazole derivatives .

properties

IUPAC Name |

methyl 2-propyl-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWSNZWYJNLAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)

![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)